![molecular formula C21H20N2O4 B2488016 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide CAS No. 898423-82-0](/img/structure/B2488016.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide involves complex chemical reactions, including cyclopropanation processes. One notable method includes the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride, leading to a series of cyclopropanation steps resulting in novel cyclopropane derivatives (Szakonyi et al., 2002). Additionally, the synthesis involves diastereoselective cyclopropanation reactions, highlighting the intricate chemical processes required to produce this compound (Yong et al., 2007).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its cyclopropane core, fused with a quinoline ring and a benzodioxole moiety. This unique arrangement contributes to its potential biological activities and chemical behaviors. The structure has been elucidated through various analytical techniques, including X-ray crystallography, providing insights into its three-dimensional conformation and how it influences the compound's chemical reactivity and interactions (Lu et al., 2021).
Chemical Reactions and Properties
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including cyclopropanation, which is critical for its synthesis. The compound's chemical properties, such as reactivity with different reagents, stability under various conditions, and its ability to undergo further chemical transformations, are of significant interest. These properties are essential for understanding the compound's potential applications and how it can be manipulated for specific purposes (Mao et al., 2012).
Scientific Research Applications
Cyclopropane Incorporation
The incorporation of a cyclopropane moiety into various heterocyclic structures has been a focal point in synthetic chemistry due to its potential pharmacological applications. For instance, the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives showcases a unique approach to integrating a doubly constrained 1-aminocyclopropane-1-carboxylic acid system into complex heterocycles through a notable cyclopropanation process (Szakonyi et al., 2002). This method not only expands the chemical space of cyclopropane-containing compounds but also provides insights into the mechanistic aspects of cyclopropanation.
Spirocyclic Integration
The creation of spirocyclic structures, where the cyclopropane ring is fused in a spiro fashion to another cyclic system, represents another innovative strategy. The synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and related derivatives demonstrates the utility of diastereoselective cyclopropanation reactions in generating complex spirocyclic frameworks (Yong et al., 2007). Such structures are of interest due to their potential biological activity and the introduction of stereogenic centers that can influence molecular interactions.
Biological Applications and Mechanistic Studies
Peripheral Benzodiazepine Receptors
The exploration of quinoline-2-carboxamides as ligands for peripheral benzodiazepine receptors highlights the therapeutic potential of these compounds in neuropharmacology. The labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides have provided valuable tools for the noninvasive assessment of peripheral benzodiazepine receptors using positron emission tomography (PET), offering insights into the neurobiological mechanisms underpinning various disorders (Matarrese et al., 2001).
Antipsychotic Agent Development
The synthesis and evaluation of heterocyclic carboxamides, including quinoline derivatives, have shown promise in the search for new antipsychotic agents. These compounds have been tested for their affinity to dopamine and serotonin receptors, key targets in the treatment of schizophrenia and other psychiatric disorders (Norman et al., 1996). The structure-activity relationships derived from these studies contribute to the design of more effective and safer therapeutic agents.
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-20(15-6-8-18-19(10-15)27-12-26-18)22-16-7-5-13-2-1-9-23(17(13)11-16)21(25)14-3-4-14/h5-8,10-11,14H,1-4,9,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMJLHQNBMMOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide |
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